Lipophilicity (LogP) of 2,3-Dimethoxy-1-naphthaldehyde vs. 2-Hydroxy-1-naphthaldehyde
2,3-Dimethoxy-1-naphthaldehyde exhibits a higher lipophilicity compared to its hydroxy analog, 2-hydroxy-1-naphthaldehyde. The computed XLogP3-AA value for 2,3-Dimethoxy-1-naphthaldehyde is 2.6 [1], whereas the LogP for 2-hydroxy-1-naphthaldehyde is reported as 2.36 .
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA: 2.6 (PubChem computed) |
| Comparator Or Baseline | 2-Hydroxy-1-naphthaldehyde (LogP: 2.36) |
| Quantified Difference | Delta LogP = +0.24 (higher lipophilicity) |
| Conditions | Computed property values from authoritative chemical databases |
Why This Matters
This difference in LogP can significantly impact a compound's solubility profile and its behavior in liquid-liquid extraction or chromatographic purification, making the target compound a more suitable choice for applications requiring higher organic phase affinity.
- [1] PubChem. (2026). Compound Summary for CID 13430563: 2,3-Dimethoxy-1-naphthaldehyde. National Library of Medicine. View Source
